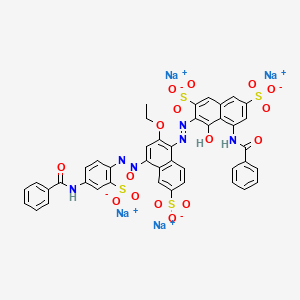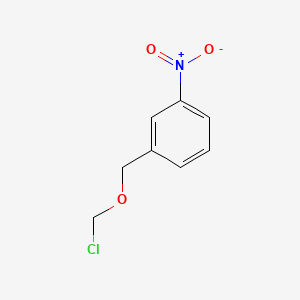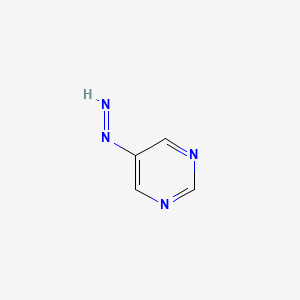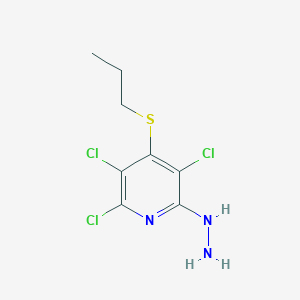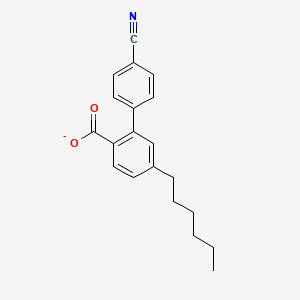
4-Cyanophenyl-4'-hexylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl-4’-hexylbenzoate typically involves the esterification of 4-cyanophenol with 4-hexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .
Industrial Production Methods: In industrial settings, the production of 4-Cyanophenyl-4’-hexylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanophenyl-4’-hexylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
4-Cyanophenyl-4’-hexylbenzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex liquid crystalline materials.
Biology: Employed in the study of cell membrane dynamics due to its liquid crystalline properties.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 4-Cyanophenyl-4’-hexylbenzoate is primarily related to its liquid crystalline nature. The compound can align in specific orientations under the influence of electric or magnetic fields, making it useful in display technologies. At the molecular level, it interacts with other liquid crystalline molecules to form ordered structures that can modulate light and other electromagnetic waves .
Comparaison Avec Des Composés Similaires
- 4-Cyanophenyl-4’-octylbenzoate
- 4-(Octyloxy)benzoic acid 4-cyanophenyl ester
- 4-(4-Cyanophenoxy)benzoic acid
Comparison: Compared to its analogs, 4-Cyanophenyl-4’-hexylbenzoate has a unique balance of hydrophobic and hydrophilic properties due to its hexyl chain and cyano group. This balance makes it particularly effective in forming stable liquid crystalline phases, which is crucial for its applications in LCDs and other optoelectronic devices .
Propriétés
Formule moléculaire |
C20H20NO2- |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(4-cyanophenyl)-4-hexylbenzoate |
InChI |
InChI=1S/C20H21NO2/c1-2-3-4-5-6-15-9-12-18(20(22)23)19(13-15)17-10-7-16(14-21)8-11-17/h7-13H,2-6H2,1H3,(H,22,23)/p-1 |
Clé InChI |
RYWWOUOVFDDUJX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC1=CC(=C(C=C1)C(=O)[O-])C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)
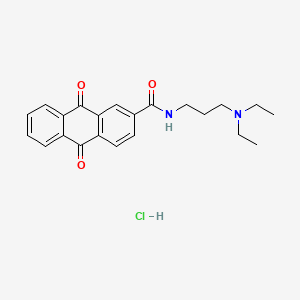

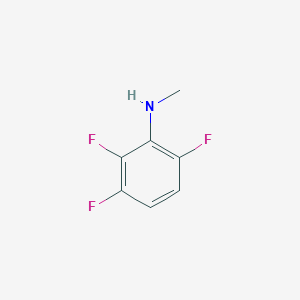

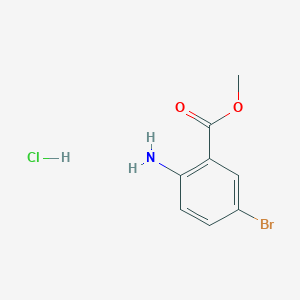
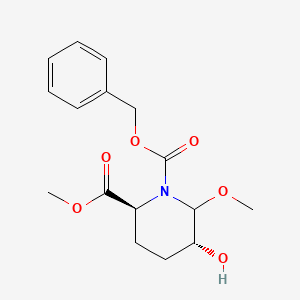
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)

